molecular formula C16H14ClN3OS B1233544 3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide

3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide

Cat. No. B1233544
M. Wt: 331.8 g/mol
InChI Key: OVFFUPYXBPPPPB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Molecular Structure

  • A study by Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines, which may include structures similar to the compound . They explored the structures of various thieno[2,3-b]pyridine derivatives using X-ray structural analysis, contributing to the understanding of such compounds' molecular frameworks (Dyachenko et al., 2019).

Heterocyclic Synthesis

  • Elneairy (2010) researched the synthesis of Pyridine-2(1H)-thione from 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl compounds, leading to various thieno[2,3-b]-pyridine derivatives. This work highlights the potential of such compounds in forming diverse heterocyclic structures, which could be relevant for the compound (Elneairy, 2010).

Biological and Pharmacological Activities

  • Research by Hamama et al. (2012) discusses the synthesis and biological properties of heterocyclic ring systems with pyrazole, including thieno[2,3-c]pyrazoline and pyrazolo[3,4-c]pyrazole. These compounds were tested for antibacterial and antitumor agents, indicating potential biomedical applications of pyrazole derivatives (Hamama et al., 2012).

Antimicrobial Properties

  • A study by Akbari et al. (2008) synthesized N-(4-chlorophenyl) derivatives and evaluated them for antimicrobial activities. This research demonstrates the potential of chlorophenyl compounds in developing new antimicrobial agents, which might be applicable to the compound (Akbari et al., 2008).

Antioxidant Properties

  • A study by Soliman et al. (2019) investigated the antioxidant properties of a pyrazolecarboxamide derivative similar to the compound . The research focused on its effectiveness in minimizing the effects of lead toxicity in African catfish, highlighting the potential of such compounds in environmental and biological applications (Soliman et al., 2019).

properties

Product Name

3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-cyclopropyl-1-methylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C16H14ClN3OS/c1-20-16-12(8-13(22-16)15(21)18-11-6-7-11)14(19-20)9-2-4-10(17)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,18,21)

InChI Key

OVFFUPYXBPPPPB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(S2)C(=O)NC3CC3)C(=N1)C4=CC=C(C=C4)Cl

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3CC3)C(=N1)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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